Aztreonam - 99341-02-3

Aztreonam

Catalog Number: EVT-282571
CAS Number: 99341-02-3
Molecular Formula: C13H17N5O8S2
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aztreonam is a synthetic monocyclic β-lactam antibiotic that exhibits a narrow and specific range of bactericidal activity against aerobic Gram-negative bacteria. [] It is the first member of the monobactam class to be therapeutically approved. [] Unlike other β-lactam antibiotics like penicillins and cephalosporins, aztreonam is essentially inactive against Gram-positive or anaerobic bacteria. [] Its unique structure and activity profile make it a valuable tool in scientific research, particularly in studying bacterial resistance mechanisms and developing new antibiotic strategies.

Future Directions
  • Developing novel monobactams: The monobactam ring structure of aztreonam serves as a template for the development of new monobactams with enhanced activity and stability against emerging resistance mechanisms. []
Overview

Aztreonam is a synthetic monocyclic beta-lactam antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and has been utilized in various clinical settings due to its favorable pharmacokinetic properties and low toxicity profile. Aztreonam's unique structure allows it to evade degradation by certain beta-lactamases, which makes it a valuable option in antibiotic therapy.

Source and Classification

Aztreonam is derived from the natural product of the bacterium Chromobacterium violaceum. It belongs to the class of beta-lactam antibiotics, which also includes penicillins, cephalosporins, and carbapenems. Unlike traditional beta-lactams, Aztreonam has a monocyclic structure that contributes to its stability and resistance to hydrolysis by certain enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aztreonam has been explored through various methods, with significant advancements in recent years. One notable method involves the reaction of specific thiazole derivatives with acyl chlorides, which helps avoid damage to the beta-lactam ring during synthesis.

  1. Aqueous Process: A recent patent describes a process that enables yields of 70–75% with purities exceeding 98% through an aqueous method. This process is advantageous over traditional anhydrous methods due to milder reaction conditions and reduced costs associated with product purification .
  2. Acyl Chloride Method: Another synthesis route utilizes an acyl chloride method that minimizes the risk of beta-lactam ring degradation. This method employs triphenylphosphine oxide as a reagent, which can be recycled, enhancing its environmental sustainability .
  3. High-Performance Liquid Chromatography Validation: Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for the quantification of Aztreonam in pharmaceutical formulations. These methods demonstrate high sensitivity and specificity, proving essential for quality control in drug manufacturing .
Molecular Structure Analysis

Structure and Data

Aztreonam's molecular formula is C₁₄H₁₈N₄O₅S, and its molecular weight is approximately 363.38 g/mol. The compound features a unique monocyclic beta-lactam core fused with a thiazole ring, which is critical for its antibacterial activity.

  • Chemical Structure: The structural representation highlights the beta-lactam ring and thiazole moiety, which are essential for Aztreonam's mechanism of action against bacterial cell walls.
Chemical Reactions Analysis

Reactions and Technical Details

Aztreonam primarily undergoes hydrolysis reactions typical of beta-lactams, where the lactam bond can be cleaved by beta-lactamases produced by resistant bacteria. The stability of Aztreonam in various pH environments is notable; it remains stable at neutral pH but can degrade under acidic conditions.

  • Forced Degradation Studies: Research has shown that Aztreonam exhibits stability under thermal conditions but can undergo degradation when exposed to oxidative agents or extreme temperatures .
Mechanism of Action

Process and Data

Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls.

  • Inhibition Mechanism: By binding to these proteins, Aztreonam disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-negative bacteria due to their reliance on PBPs for maintaining cell wall structure.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aztreonam appears as a white to off-white crystalline powder. Its solubility varies depending on the solvent:

  • Solubility: Highly soluble in water; it shows moderate solubility in organic solvents like methanol.
  • Stability: Exhibits good thermal stability but can degrade under acidic conditions or when exposed to strong oxidizing agents.
Applications

Scientific Uses

Aztreonam is widely used in clinical settings for treating serious infections caused by Gram-negative pathogens, especially in patients who are allergic to penicillin-based antibiotics. Its applications include:

  • Infection Treatment: Effective against respiratory tract infections, urinary tract infections, and sepsis caused by susceptible organisms.
  • Combination Therapy: Often used in combination with other antibiotics to enhance efficacy against multi-drug resistant bacteria.
Historical Development and Synthesis of Aztreonam

Discovery and Isolation from Chromobacterium violaceum

The discovery of aztreonam originated from a targeted screening program initiated by Squibb Institute for Medical Research in the late 1970s, designed to identify naturally occurring β-lactam compounds with novel structures. This program led to the isolation of SQ 26,180—the first naturally occurring monobactam—from fermentations of the Gram-negative bacterium Chromobacterium violaceum found in soil samples from New Jersey [2] [8]. Unlike traditional bicyclic β-lactams (e.g., penicillins), SQ 26,180 featured a monocyclic β-lactam core activated by an N-sulfonic acid moiety. Initial characterization revealed weak antibacterial activity against Gram-negative bacteria but exceptional stability to β-lactamases [2]. Critically, SQ 26,180 served as the structural prototype for semisynthetic optimization, ultimately leading to aztreonam [8].

Table 1: Key Properties of Natural Monobactam SQ 26,180

PropertySQ 26,180
Producing OrganismChromobacterium violaceum
Core StructureMonocyclic β-lactam with N-sulfonate
Natural ActivityWeak activity vs. Gram-negative bacteria
Key Stability TraitResistant to hydrolysis by many β-lactamases
Role in DevelopmentStructural scaffold for aztreonam synthesis

Structural Innovation in Monobactam Antibiotics

Aztreonam (Azactam®) represents a landmark achievement in structure-based antibiotic design. Its structure (C₁₃H₁₇N₅O₈S₂) retains the monocyclic β-lactam core and N-sulfonate of SQ 26,180 but incorporates three strategically optimized substituents critical for its pharmacological profile [1] [7]:

  • The Aminothiazole Oxime Side Chain: Attached to the β-lactam carbonyl, this group (specifically the (Z)-syn oxime isomer) confers high affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, enabling potent inhibition of cell wall synthesis [1] [9].
  • The Methyl Group and Carboxylate: The methyl group at position 3 (derived from L-threonine) establishes essential stereochemistry. The 4-position bears a carboxylic acid, mimicking the C3/C4 carboxylate of penicillins/cephalosporins, crucial for binding to the active site of target PBPs [5] [7].
  • The N-Sulfonate: This group replaces the traditional β-lactam-fused ring system, minimizing recognition by many β-lactamases and significantly reducing cross-reactivity with IgE antibodies directed against penicillin or cephalosporin determinants [3] [7].

This unique configuration results in aztreonam's defining characteristics: potent activity against aerobic Gram-negative bacilli (including Pseudomonas aeruginosa), stability to many plasmid- and chromosomally-mediated β-lactamases, and a low propensity for inducing β-lactamase production [1] [3] [7]. Its spectrum is notably narrow, lacking significant activity against Gram-positive bacteria or anaerobes.

Table 2: Key Structural Features of Aztreonam and Their Functional Roles

Structural FeatureFunctional Role
Monocyclic β-Lactam CoreTarget for nucleophilic attack by transpeptidases (PBPs); inherently stable to some β-lactamases
N-Sulfonate GroupImparts chemical uniqueness; reduces cross-reactivity with penicillin/cephalosporin antibodies
Aminothiazole Oxime Side Chain (Z-syn)High affinity for Gram-negative PBP3; contributes to penetration through porins
3α-Methyl GroupEstablishes critical stereochemistry; derived from L-threonine
4-Carboxylic AcidEssential for binding to PBP active site; mimics penicillin/cephalosporin carboxylate

Evolution of Synthetic Pathways for Industrial Production

The complex structure of aztreonam, featuring multiple stereocenters and reactive functional groups, necessitated the development of sophisticated synthetic routes. Early methods relied on L-threonine as the chiral starting material to establish the 3-methyl configuration of the azetidinone core [5] [6]. Key synthetic challenges included:

  • Construction of the β-Lactam Ring: Early routes employed cyclization strategies of β-hydroxy amino acids or derivatives. A significant advancement was the use of hydroxamate-mediated N-C4 cyclization (5 → 6), allowing efficient core formation with stereochemical control [9].
  • Introduction of the Side Chain: Coupling the highly reactive aminothiazole oxime carboxylic acid precursor to the activated β-lactam nitrogen was a critical step. Patents detailed methods using carbodiimide-mediated coupling (e.g., DCC) or active esters, often requiring protection/deprotection strategies [4] [6].
  • Oxime Geometry Control: Achieving the required (Z)-syn isomer of the oxime was crucial for activity. Methods involved careful selection of reaction conditions or separation techniques [6].

Industrial production evolved towards more efficient, scalable processes:

  • Triphenylphosphine Oxide-Mediated Synthesis (CN103044415A): This route utilized 2-[(Z)-1-(2-tert-butoxycarbonylamino-1,3-thiazol-4-yl)-1-(triphenylphosphine oxide)methyldieneamino]oxy-2-methylpropanoate. It offered improved yield and purity by reducing side reactions [4].
  • Hydrolysis of tert-Butyl Ester (US7145017B2): This approach involved synthesizing a tert-butyl ester derivative of the side chain precursor, coupling it to the β-lactam core, and subsequent acid hydrolysis to reveal the crucial carboxylic acid functionality [5].
  • One-Pot Process (WO2006122253A1): Representing a significant industrial optimization, this method condensed the protected β-lactam core with the activated side chain precursor in a polar aprotic solvent (e.g., DMF, acetonitrile) using a tertiary amine base (e.g., triethylamine). Careful control of temperature, pH, and solvent ratios allowed for direct crystallization of high-purity aztreonam, minimizing purification steps and improving overall yield [6].

Table 3: Evolution of Key Synthetic Methods for Aztreonam

Synthetic ApproachKey FeaturesAdvantages/Improvements
Early Routes (L-Threonine based)Linear synthesis; multi-step protection/deprotection; carbodiimide couplingEstablished feasibility; defined stereochemistry
Triphenylphosphine Oxide RouteUses P=O stabilized intermediate for side chain couplingImproved yield and purity; reduced side reactions
tert-Butyl Ester HydrolysisSide chain acid protected as tert-butyl ester; deprotected after couplingSimplified handling of sensitive side chain acid
One-Pot ProcessCondensation and crystallization in minimal steps; optimized solvents/basesHigh efficiency; scalable; reduced cost; direct crystallization

Patent Landscape and Global Approval Milestones

The development and commercialization of aztreonam were underpinned by a robust international patent strategy by Squibb (later Bristol-Myers Squibb):

  • Core Compound Patents: Early patents (e.g., US4318909A, not in results but implied) covered the compound itself, its pharmaceutically acceptable salts, and compositions. Key structural features like the (Z)-syn oxime isomer and the specific side chain were emphasized [5] [6].
  • Process Patents: Numerous patents protected improved synthetic routes, as detailed in section 1.3. Examples include CN103044415A (triphenylphosphine route) [4], US7145017B2 (tert-butyl ester hydrolysis) [5], and WO2006122253A1 (one-pot process) [6]. These secured manufacturing advantages.
  • Formulation Patents: While excluded from this discussion per instructions, patents covering the lyophilized powder for injection (Azactam®) and the lysinate formulation for inhalation (Cayston®) were crucial for market protection.

Regulatory approvals followed a clear trajectory, reflecting its targeted spectrum:

  • United States (1986): The FDA first approved aztreonam (Azactam®) for injection to treat Gram-negative infections including UTIs, septicemia, and lower respiratory tract infections [1] [8].
  • European Union (1988): Approval granted for similar indications. The inhaled formulation (Cayston®) received EU conditional approval in September 2009 and full approval later [1] [11].
  • Inhaled Aztreonam (2010): A landmark approval came in February 2010 when the FDA approved Cayston® (aztreonam lysine for inhalation) for the management of P. aeruginosa infections in cystic fibrosis patients [1] [10].
  • Global Generic Entry: Following patent expirations, aztreonam became available globally as a generic medicine, significantly increasing accessibility [2]. Its removal from the WHO Essential Medicines List in 2019 reflected therapeutic shifts and combination availability (e.g., aztreonam/avibactam) rather than diminished utility [1].

Table 4: Major Global Approval Milestones for Aztreonam

YearRegion/CountryApproval MilestoneProduct/Trade Name
1986United StatesInitial approval for IV/IM injection (Gram-negative infections)Azactam®
1988European UnionApproval for IV/IM injectionAzactam®
2009 (Sep)European UnionConditional approval for inhalation (CF)Cayston®
2010 (Feb)United StatesApproval for inhalation (CF)Cayston®
Post-2010Global (Various)Approvals for generic injectable aztreonamVarious

Properties

CAS Number

99341-02-3

Product Name

Aztreonam

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid

Molecular Formula

C13H17N5O8S2

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1

InChI Key

WZPBZJONDBGPKJ-IYZXUIDESA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Solubility

Insoluble

Synonyms

Az threonam
Az-threonam
Azactam
Azthreonam
Aztreonam
SQ 26,776
SQ-26,776
SQ26,776
Urobactam

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.